プラエルプトリンB

概要

説明

プラエルプソリンBは、伝統的な中国医学で広く用いられる植物であるセンキュウ(Peucedanum praeruptorum Dunn)の根に含まれる生物活性化合物です。この化合物は、アンギュラー型ピラノクマリン類に属し、抗炎症作用、脂質低下作用、抗がん作用など、さまざまな薬理作用について研究されています .

2. 製法

合成経路および反応条件: プラエルプソリンBの合成は、センキュウ(Peucedanum praeruptorum Dunn)の根からの抽出から始まり、いくつかの段階を踏みます。この化合物は、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて単離することができます。合成経路は、一般的に、特定の条件下での環化反応によってピラノクマリン構造を形成するプロセスが含まれます .

工業生産方法: プラエルプソリンBの工業生産は、主に天然資源からの抽出に基づいています。センキュウ(Peucedanum praeruptorum Dunn)の根を収穫し、乾燥させて、溶媒抽出を行います。次に、抽出物をクロマトグラフィー法で精製して、プラエルプソリンBを純粋な形で得ます .

科学的研究の応用

Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyranocoumarins.

Industry: The compound’s anti-inflammatory properties make it a candidate for developing new pharmaceuticals.

作用機序

プラエルプソリンBは、さまざまな分子標的と経路を通じて作用を発揮します。

脂質代謝: 脂質合成の主要な調節因子であるステロール調節エレメント結合タンパク質(SREBP)の発現を阻害します。

抗炎症効果: プラエルプソリンBは、グルタチオンS-トランスフェラーゼPi1(GSTP1)を標的とし、IKKβのS-グルタチオン化に影響を与え、NF-κBの核移行を阻害し、炎症を抑制します.

生化学分析

Biochemical Properties

Praeruptorin B plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It interacts with several key biomolecules, including sterol regulatory element-binding proteins (SREBPs), which are nuclear transcription factors involved in lipid homeostasis. Praeruptorin B inhibits the expression of SREBPs and their target genes by regulating the PI3K/Akt/mTOR pathway . This interaction leads to a reduction in the synthesis of fatty acids, cholesterol, triacylglycerides, and phospholipids, thereby exerting lipid-lowering effects .

Cellular Effects

Praeruptorin B has been shown to influence various cellular processes. In human renal carcinoma cells, Praeruptorin B inhibits cell migration and invasion by downregulating the expression of cathepsin C and cathepsin V . Additionally, it reduces the protein levels of phosphorylated epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK), thereby suppressing the EGFR-MEK-ERK signaling pathway . In HepG2 cells, Praeruptorin B markedly suppresses the expression of SREBPs and their target genes, leading to improved lipid metabolism .

Molecular Mechanism

The molecular mechanism of Praeruptorin B involves its interaction with various biomolecules and signaling pathways. Praeruptorin B binds to and inhibits the activity of SREBPs, which are crucial for lipid biosynthesis . This inhibition is mediated through the PI3K/Akt/mTOR pathway, resulting in decreased expression of genes involved in fatty acid and cholesterol synthesis . In renal carcinoma cells, Praeruptorin B suppresses the EGFR-MEK-ERK signaling pathway, leading to reduced cell migration and invasion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Praeruptorin B have been observed over time. In high-fat diet-fed obese mice, Praeruptorin B treatment significantly ameliorated lipid deposition, hyperlipidemia, and insulin resistance . The compound’s stability and long-term effects on cellular function have been demonstrated through its consistent ability to downregulate SREBPs and related genes in the liver .

Dosage Effects in Animal Models

The effects of Praeruptorin B vary with different dosages in animal models. In high-fat diet-fed obese mice, Praeruptorin B at appropriate dosages significantly reduced lipid deposition and improved insulin resistance

Metabolic Pathways

Praeruptorin B is involved in metabolic pathways related to lipid metabolism. It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway, leading to decreased synthesis of fatty acids, cholesterol, and other lipids . This regulation helps in maintaining lipid homeostasis and preventing metabolic diseases.

Transport and Distribution

Praeruptorin B is transported and distributed within cells and tissues through various mechanisms. In high-fat diet-fed obese mice, Praeruptorin B was found to reduce lipid contents in blood, liver, and adipose tissues

Subcellular Localization

Its interaction with SREBPs suggests that it may localize to the endoplasmic reticulum and Golgi apparatus, where SREBPs are processed and activated

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin B involves several steps, starting from the extraction of the roots of Peucedanum praeruptorum Dunn. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The synthetic route typically involves the formation of the pyranocoumarin structure through cyclization reactions under specific conditions .

Industrial Production Methods: Industrial production of Praeruptorin B is primarily based on the extraction from natural sources. The roots of Peucedanum praeruptorum Dunn are harvested, dried, and subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain Praeruptorin B in its pure form .

化学反応の分析

反応の種類: プラエルプソリンBは、以下を含むさまざまな化学反応を起こします。

酸化: この反応はクマリン構造を修飾し、薬理作用を強化する可能性があります。

還元: 還元反応は、ピラノクマリンコアに結合した官能基を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、薬理作用が修飾されたプラエルプソリンBのさまざまな誘導体があります .

4. 科学研究への応用

化学: ピラノクマリンの合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: プラエルプソリンBは、抗炎症作用と抗がん作用を示し、生物学研究にとって貴重な化合物となっています.

医学: 脂質代謝経路を調節することにより、高脂血症やインスリン抵抗性などの代謝性疾患の治療の可能性について研究されています.

類似化合物との比較

プラエルプソリンBは、センキュウ(Peucedanum praeruptorum Dunn)にも含まれるプラエルプソリンAやプラエルプソリンEなどの他の類似化合物と比較されます。これらの化合物は、類似のピラノクマリン構造を共有していますが、官能基と薬理作用が異なります .

類似化合物:

プラエルプソリンA: 抗炎症作用と抗がん作用で知られています。

プラエルプソリンE: 抗炎症作用を示し、伝統的な医学で使用されています.

プラエルプソリンBの独自性: プラエルプソリンBは、強力な脂質低下効果と、脂質代謝と炎症に関与する複数の経路を調節する能力により際立っています .

特性

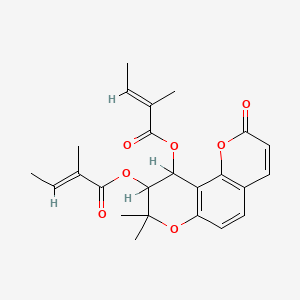

IUPAC Name |

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-07-0 | |

| Record name | Anomalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Praeruptorin B has been identified as a novel inhibitor of sterol regulatory element-binding proteins (SREBPs), a family of transcription factors involved in lipid metabolism. [] It inhibits the expression of SREBPs by regulating the PI3K/Akt/mTOR pathway. [] This leads to the suppression of SREBP target genes, which are involved in lipid synthesis. [] Consequently, Praeruptorin B exhibits lipid-lowering effects, ameliorating hyperlipidemia and insulin resistance. [] Studies also show that Praeruptorin B can inhibit the EGFR-MEK-ERK signaling pathway, leading to downregulation of cathepsin C (CTSC) and cathepsin V (CTSV) expression. [] This effect is associated with reduced migration and invasion of human renal cell carcinoma cells. [] Additionally, Praeruptorin B has been shown to impact osteoclastogenesis by targeting glutathione S-transferase pi 1 (GSTP1) and influencing the S-glutathionylation of IKKβ. []

ANone: Praeruptorin B is a seselin-type coumarin, a class of naturally occurring organic compounds. While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for Praeruptorin B, these can be found in chemical databases or research articles focusing on its isolation and characterization.

ANone: The provided research primarily focuses on the biological activity and mechanisms of action of Praeruptorin B. Information regarding its material compatibility and stability under various conditions is not available within these abstracts. Further research is needed to explore these aspects.

A: The provided research focuses on the biological activity of Praeruptorin B, particularly its anti-tumor, anti-inflammatory, and lipid-lowering properties. [, , , ] There is no mention of Praeruptorin B exhibiting catalytic properties or being used in catalytic applications.

A: While one abstract mentions the use of molecular docking studies with Praeruptorin B, [] the specific details about the simulations, calculations, or quantitative structure-activity relationship (QSAR) models are not provided. Further investigation is needed to fully understand the extent of computational chemistry and modeling applications in Praeruptorin B research.

A: While the provided abstracts don't explicitly detail the SAR of Praeruptorin B, one study investigates the comparative effects of Praeruptorin C alongside Praeruptorin A and B. [] This suggests ongoing research into how structural modifications within this class of compounds affect their activity, potency, and selectivity. More specific SAR studies would be required to fully understand these relationships.

ANone: The provided research does not directly address the stability of Praeruptorin B under various conditions or discuss specific formulation strategies to enhance its stability, solubility, or bioavailability. Further research is needed in these areas to facilitate its potential therapeutic applications.

ANone: The provided research focuses primarily on the biological activity and mechanisms of action of Praeruptorin B. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not discussed within these abstracts and would require consultation with relevant regulatory guidelines and databases.

ANone: Praeruptorin B has shown promising in vitro and in vivo efficacy in several studies:

- Inhibits tumor promoter-induced phenomena in vitro. []

- Suppresses proliferation, colony formation, wound closure, migration, and invasion of human non-small cell lung cancer cells. []

- Induces cell cycle arrest in the G0/G1 phase and regulates cell cycle proteins in cancer cells. []

- Inhibits TPA-induced metastatic ability of human cervical cancer cells. []

- Suppresses TPA-induced mRNA and protein expression and transcriptional activity of MMP-2/-9 in HeLa cells. []

- Completely suppresses tumor formation in 7,12-dimethylbenz[a]anthracene-initiated mice when applied before TPA treatment. []

- Ameliorates high-fat diet-induced lipid deposition, hyperlipidemia, and insulin resistance in mice. []

- Downregulates SREBPs and related genes in the liver of obese mice fed a high-fat diet. []

ANone: The provided research does not specifically address any known resistance mechanisms to Praeruptorin B or its relation to other compounds or classes. Further research is necessary to investigate the potential for resistance development and its implications.

ANone: While the provided research doesn't offer a comprehensive historical overview, several milestones are apparent:

- Early research (1990s): Initial studies identified the anti-tumor-promoting activity of Praeruptorin B, particularly its inhibitory effect on TPA-induced tumor promotion in mice. []

- Chemical analysis and characterization: Significant efforts have been dedicated to developing analytical methods for the isolation, identification, and quantification of Praeruptorin B from various plant sources, primarily Peucedanum praeruptorum. [, , , , , , , , , , ]

- Mechanism of action studies: More recent research delves into the molecular mechanisms underlying Praeruptorin B's biological activities. For instance, studies have identified its interaction with SREBPs and its effects on lipid metabolism, [] as well as its influence on the EGFR-MEK-ERK signaling pathway and cathepsin expression in cancer cells. [, ]

ANone: The research on Praeruptorin B showcases clear interdisciplinary applications and synergies:

- Medicinal chemistry and pharmacology: Research combines the isolation and characterization of Praeruptorin B with investigations into its pharmacological effects and mechanisms of action, paving the way for potential therapeutic applications. [, , , , , ]

- Analytical chemistry and natural product research: The development and validation of analytical methods, such as HPLC and LC-MS/MS, have been crucial for identifying, quantifying, and studying Praeruptorin B from natural sources. [, , , , , , , , , , ]

- Plant science and agriculture: Understanding the influence of cultivation practices and environmental factors on Praeruptorin B content in Peucedanum praeruptorum is essential for optimizing its production and ensuring consistent quality for potential medicinal applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。